molecular formula C7H7NO3 B041310 4-Nitrobenzyl alcohol CAS No. 619-73-8

4-Nitrobenzyl alcohol

Cat. No. B041310
CAS RN: 619-73-8
M. Wt: 153.14 g/mol
InChI Key: JKTYGPATCNUWKN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-nitrobenzyl alcohol involves several chemical methods. For instance, Ping-fang (2012) demonstrated the synthesis of 4-nitrobenzyl 2-chloroacetate using 4-nitrobenzyl alcohol and chloroacetic acid as raw materials, employing immobilized lipase Novozym 435 as a catalyst. The yield under optimum conditions reached 76.7% (Ping-fang, 2012). Another approach involved ultrasound-assisted lipase catalysis, achieving a conversion rate of 89.7% under specific conditions (Hui, 2012).

Molecular Structure Analysis

While specific papers on the molecular structure analysis of 4-nitrobenzyl alcohol were not identified, its structure typically consists of a benzyl group attached to a nitro group, an arrangement that influences its chemical reactivity and properties.

Chemical Reactions and Properties

4-Nitrobenzyl alcohol participates in various chemical reactions. James et al. (2000) explored its role in the metabolism of 4-nitrotoluene to 4-nitrobenzoate, indicating its utility in environmental and biological processes (James, Hughes, & Williams, 2000). Fang-qiao (2010) demonstrated the synthesis of P-aminobenzyl alcohol from 4-nitrobenzyl alcohol using various catalysts, highlighting its versatility in chemical transformations (Fang-qiao, 2010).

Physical Properties Analysis

The physical properties of 4-nitrobenzyl alcohol, such as melting point, boiling point, and solubility, can be influenced by its nitro and benzyl groups. These properties are crucial in determining its suitability for different applications in chemical synthesis and industry.

Chemical Properties Analysis

The chemical properties of 4-nitrobenzyl alcohol are defined by the presence of the nitro group and the benzyl alcohol moiety. These groups contribute to its reactivity in various chemical reactions, including oxidation, reduction, and conjugation processes. For example, Debethizy and Rickert (1983) studied its metabolism to form S-(4-nitrobenzyl) glutathione, showcasing its chemical versatility (Debethizy & Rickert, 1983).

Scientific Research Applications

  • Biodegradation and Environmental Applications :

    • Pseudomonas sp. strain 4NT can effectively degrade 4-nitrotoluene in soil, indicating its potential in bioremediation. This process produces acetate and protocatechuate, revealing a complex metabolic pathway (Haigler & Spain, 1993)(source).
    • The NtnD enzyme in Pseudomonas sp. strain TW3 catalyzes the metabolization of 4-nitrotoluene. This novel NAD(P)+-independent enzyme offers insights into biodegradation mechanisms (James, Hughes, & Williams, 2000)(source).
  • Chemical Synthesis and Protection :

    • The 4-nitrobenzyl group is an effective protector for hydroxyl functions and can be selectively removed, demonstrating its utility in synthetic chemistry (Kukase, Tanaka, Toriib, & Kusumoto, 1990)(source).
    • 4-Nitrobenzyl 2-chloroacetate synthesis using 4-nitrobenzyl alcohol illustrates the application of this compound in enzymatic methods, achieving significant yields (Ping-fang, 2012)(source).
  • Pharmacological and Biological Applications :

    • Nitrobenzyl compounds exhibit selective toxicity to hypoxic neoplastic cells, making them potential candidates for solid tumor combination therapy (Teicher & Sartorelli, 1980)(source).
    • The neuroprotective effect of 4-hydroxybenzyl alcohol against cerebral ischemia in rats suggests its potential in neurological applications, particularly due to its anti-apoptotic properties (Yu, Zhao, Zheng, & Zhao, 2010)(source).
  • Photochemistry and Analytical Chemistry :

    • 2-Nitrobenzyl alcohol demonstrates efficiency as a photoreactive group with amine selectivity, offering potential in drug discovery, chemical biology, and protein engineering (Wang et al., 2020)(source).
    • A method for determining 4-nitrobenzyl alcohol in electrolytes using HPLC highlights its analytical significance (Zai-jie, 2011)(source).

Safety And Hazards

4-Nitrobenzyl alcohol is harmful if swallowed. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(4-nitrophenyl)methanol
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InChI

InChI=1S/C7H7NO3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,9H,5H2
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JKTYGPATCNUWKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H7NO3
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DSSTOX Substance ID

DTXSID1052298
Record name 4-Nitrobenzyl alcohol
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Molecular Weight

153.14 g/mol
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Physical Description

Yellow or tan powder; [Alfa Aesar MSDS]
Record name 4-Nitrobenzyl alcohol
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Vapor Pressure

0.0000858 [mmHg]
Record name 4-Nitrobenzyl alcohol
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Product Name

4-Nitrobenzyl alcohol

CAS RN

619-73-8, 51546-73-7
Record name 4-Nitrobenzyl alcohol
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Record name Benzenemethanol, 4-nitro-, radical ion(1-)
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Synthesis routes and methods I

Procedure details

A solution of 4-phenylbutan-2-ol (97.7 mg, 0.651 mmol), Nor-AZADO (0.90 mg, 6.51 μmol, 1 mol %) and acetic acid (37 μl, 0.651 mmol) in dichloromethane (0.65 ml) was added with DIAD (128 μl, 0.651 mmol, 1 equivalent), and the mixture was stirred for 8 hours under reflux by heating. The reaction mixture was added with saturated aqueous sodium carbonate (2 ml), and the mixture was extracted with dichloromethane. The organic layer was dried over sodium sulfate, and then concentrated under reduced pressure. The residue was purified by silica gel column chromatography to obtain the objective compound (95.1 mg; yield, 99%). The spectrum data were found to be the same as those obtained in Example 5, (b).
Quantity
97.7 mg
Type
reactant
Reaction Step One
Name
Nor-AZADO
Quantity
0.9 mg
Type
reactant
Reaction Step One
Quantity
37 μL
Type
reactant
Reaction Step One
Name
Quantity
128 μL
Type
reactant
Reaction Step One
Quantity
0.65 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-bromo-3-methoxypyridine (1.00 g) in diethylether (20 ml) was added a solution of n-butyllithium in hexane (1.6M, 3.7 ml) at −78° C., and the mixture was stirred for 1 hour to prepare the lithium salt, which was dropwise added to a solution of 4-nitrobenzaldehyde (0.81 g) in tetrahydrofuran (10 ml) cooled at −78° C. The mixture was stirred at −78° C. To the reaction mixture was added water to stop the reaction, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated sodium chloride solution, dried with magnesium sulfate and concentrated. Under reduced pressure, the residue was separated and purified with column chromatography (ethyl acetate/hexane=1:3→1:1) to give 3-methoxypyridin-2-yl)(4-nitrophenyl)methanol (742 mg) as pale yellow crystals.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.7 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.81 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of antibody 7G12 in 50 mM Tris-buffered solution, pH 8.0 (90 μL), was added a solution of a substrate compound, N-(benzyloxycarbonyl)-L-phenylalanine 4-nitrobenzyl ester (L-1) (R=PhCH2), synthesized in Preparation 3, in 2mM DMSO solution (10 μL) at 25° C., and they were mixed with stirring to obtain the reaction mixture containing 10.8 μM antibody and 200 μM substrate. By means of HPLC (YMCAM-303: C-18, 10 mm in diameter×250 mm in length, an aqueous solution of acetonitrile/0.1% trifluoroacetic acid=35/65 (0-7 minutes), 35/65-90/10 (7-15 minutes), 90/10 (15-17 minutes), 1.0 mL/minute, 278 nm), the amount of 4-nitrobenzyl alcohol (retention time: 5.9 minutes) produced in the reaction mixture was traced in time course for the purpose of determing initial rate. Next, the same procedure as mentioned above was repeated using N-(benzyloxycarbonyl)-D-phenylalanine 4-nitrobenzyl ester (D-1) (R=PhCH2) instead of N-(benzyloxycarbonyl)-L-phenylalanine 4-nitrobenzyl ester (L-1) (R=PhCH2) to determine the initial rate. Background hydrolytic reaction rate was also determined based on the amount of 4-nitrobenzyl alcohol produced by spontaneous degradation in the reaction solution free from antibody 7G12.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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10 μL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Nitrobenzyl alcohol
Reactant of Route 2
4-Nitrobenzyl alcohol
Reactant of Route 3
4-Nitrobenzyl alcohol
Reactant of Route 4
4-Nitrobenzyl alcohol
Reactant of Route 5
4-Nitrobenzyl alcohol
Reactant of Route 6
4-Nitrobenzyl alcohol

Citations

For This Compound
2,080
Citations
KD James, MA Hughes, PA Williams - Journal of Bacteriology, 2000 - Am Soc Microbiol
… which encodes the enzyme for the catabolism of 4-nitrobenzyl alcohol and benzyl alcohol to 4-… Strains TW3 and 4NT differ in the 4-nitrobenzyl alcohol dehydrogenase reaction which, in …
Number of citations: 43 journals.asm.org
G Li, C Zeng, R Jin - The Journal of Physical Chemistry C, 2015 - ACS Publications
… to 4-nitrobenzyl alcohol using the unsupported Au spherical nanoparticle and nanorod catalysts at 80 C in water. A ∼100% selectivity for the 4-nitrobenzyl alcohol product was obtained …
Number of citations: 33 pubs.acs.org
Q Meng, Z Tan, X Wang, Y Dong… - Chinese Journal of …, 2009 - Wiley Online Library
… Low-temperature heat capacities of 4-nitrobenzyl alcohol(4-NBA)have been measured by a high precision automated adiabatic calorimeter over the temperature range from 78 to 396 K…
Number of citations: 6 onlinelibrary.wiley.com
DE Rickert, JD deBethizy, MR Glover… - Biochemical …, 1985 - Elsevier
… 3-nitrobenzyl alcohol as substrate was somewhat higher than that of 4-nitrobenzyl alcohol (Table 2), while the V/K was nearly twice that for 4-nitrobenzyl alcohol. The K,,, values for the …
Number of citations: 6 www.sciencedirect.com
Y Kashiwagi, S Chiba, J Anzai - New Journal of Chemistry, 2003 - pubs.rsc.org
The oxidation of alcohols to carbonyl compounds was studied using potassium hexacyanoferrate(III) mediated by nitroxyl radical as the catalyst under polymer-supported organic–…
Number of citations: 14 pubs.rsc.org
BE Haigler, JC Spain - Applied and environmental microbiology, 1993 - Am Soc Microbiol
… 4-nitrobenzyl alcohol, and protocatechuate. Extracts from induced cells contained 4-nitrobenzaldehyde dehydrogenase, 4-nitrobenzyl alcohol … group to form 4-nitrobenzyl alcohol, which …
Number of citations: 180 journals.asm.org
DF Taber, Y Wang, S Liehr - Journal of chemical education, 1996 - ACS Publications
… We have found a much more satisfactory combination in 4nitrobenzyl alcohol (I) and 4-nitrobenzaldehyde (II) (see equation below). Both are crystalline, neither is volatile, and both are …
Number of citations: 7 pubs.acs.org
T Watabe, H Okuda, A Hiratsuka, K Miwa - Biochemical and biophysical …, 1985 - Elsevier
… 4-Nitrobenzyl alcohol was also transformed under the same incubation conditions into the corresponding O-sulfate at a higher rate at pH 6.0 than at pH 7.4. Under the incubation …
Number of citations: 6 www.sciencedirect.com
JD deBethizy, DE Rickert - Biochemical and Biophysical Research …, 1983 - Elsevier
[ 14 C]-4-Nitrotoluene was metabolized by rat liver postmitochondrial supernatant containing NADPH, reduced glutathione and a sulfate activating system to 4-nitrobenzyl alcohol, 4-…
Number of citations: 11 www.sciencedirect.com
K Kukase, H Tanaka, S Toriib, S Kusumoto - Tetrahedron letters, 1990 - Elsevier
Versatile use of 4-nitrobenzyl group for protection of hydroxyl functions is described. It can be removed selectively in the presence of other benzyl-type protecting groups such as benzyl …
Number of citations: 62 www.sciencedirect.com

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